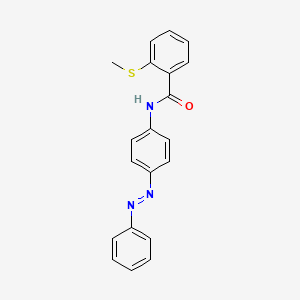
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound that features a benzamide core with a methylthio group and a phenyldiazenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable benzamide derivative under basic conditions to form the phenyldiazenyl intermediate.
Thioether Formation: The intermediate undergoes a nucleophilic substitution reaction with a methylthiol reagent to introduce the methylthio group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenyldiazenyl group can be reduced to an amine using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As a precursor for the synthesis of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide depends on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Modulation: It may modulate signaling pathways by interacting with receptors or other signaling molecules.
類似化合物との比較
Similar Compounds
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)acetamide: Similar structure with an acetamide core.
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide: Similar structure with a benzenesulfonamide core.
Uniqueness
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
1002889-25-9 |
|---|---|
分子式 |
C20H17N3OS |
分子量 |
347.4 g/mol |
IUPAC名 |
2-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C20H17N3OS/c1-25-19-10-6-5-9-18(19)20(24)21-15-11-13-17(14-12-15)23-22-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,24) |
InChIキー |
IJUHWZZWEKIKBW-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


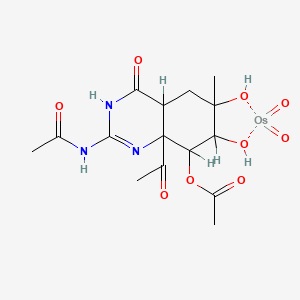
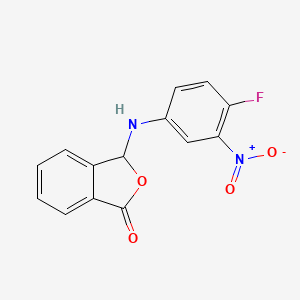
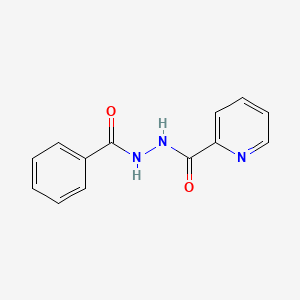
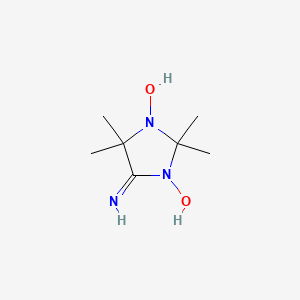
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
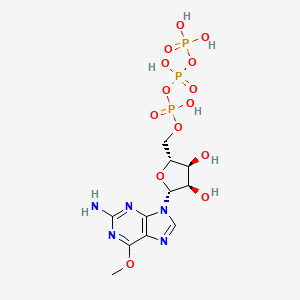
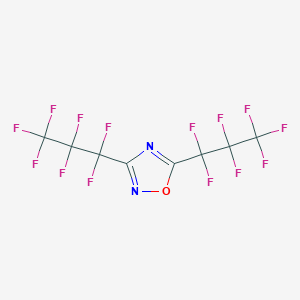
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
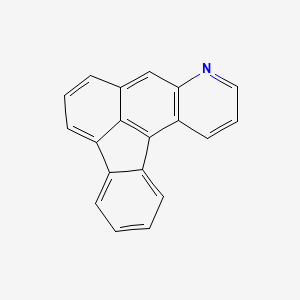

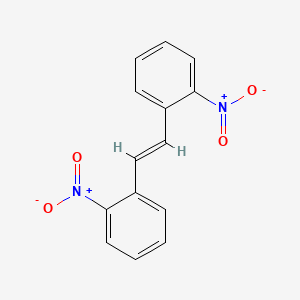
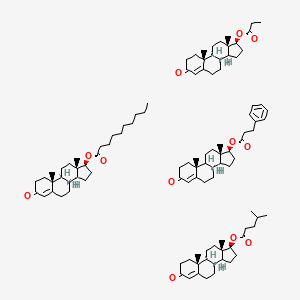
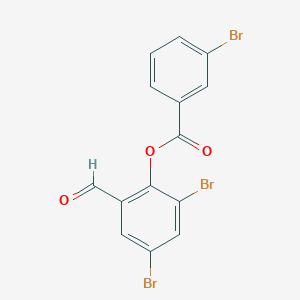
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
